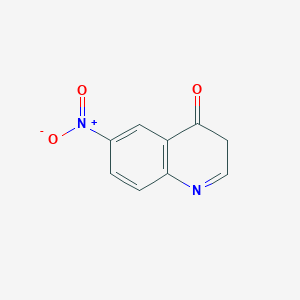

6-Nitroquinolin-4(3h)-one

Description

Historical Context of Quinolone Chemistry

The journey of quinolone chemistry began in 1962 with the serendipitous discovery of nalidixic acid, a byproduct of the synthesis of the antimalarial drug chloroquine. chemicalbook.com This marked the inception of the first generation of quinolone antibiotics. These early quinolones, including nalidixic acid, pipemidic acid, and oxolinic acid, exhibited activity primarily against Gram-negative bacteria and were mainly employed for treating urinary tract infections. researchgate.net

A significant breakthrough occurred in the 1970s with the introduction of a fluorine atom at the C-6 position of the quinolone ring, leading to the development of fluoroquinolones. chemicalbook.com Norfloxacin, introduced in 1980, was the first of this new class, demonstrating a broader spectrum of activity that included some Gram-positive bacteria. chemicalbook.com The addition of a piperazine ring at the C-7 position further enhanced antibacterial potency. chemicalbook.com Subsequent generations of fluoroquinolones, such as ciprofloxacin (B1669076), levofloxacin, and moxifloxacin, have further expanded the antibacterial spectrum and improved pharmacokinetic properties. chemicalbook.com

Significance of Nitrated Heterocycles in Academic Research

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active compounds, including a majority of pharmaceuticals. nih.gov The incorporation of a nitro group onto these heterocyclic scaffolds can profoundly influence their chemical and biological properties. The nitro group is a potent electron-withdrawing group, which can alter the electron density of the heterocyclic ring, thereby affecting its reactivity and interactions with biological targets. nih.gov

In the realm of medicinal chemistry, nitrated heterocycles have been extensively investigated for a wide range of therapeutic applications. Since the discovery of the antibacterial properties of chloramphenicol, a nitro-containing compound, researchers have explored the potential of nitrated heterocycles as antimicrobial, anticancer, and antiparasitic agents. nih.gov The biological activity of these compounds is often attributed to the ability of the nitro group to undergo bioreduction in vivo, leading to the formation of reactive intermediates that can induce cellular damage in pathogenic organisms. nih.gov

Structural Peculiarities and Tautomeric Forms of 6-Nitroquinolin-4(3H)-one

The structure of 6-Nitroquinolin-4(3H)-one is characterized by a quinolone core, which is a bicyclic system composed of a benzene (B151609) ring fused to a pyridinone ring. The defining feature of this particular compound is the nitro group (-NO2) substituted at the 6-position of the benzene ring. This strong electron-withdrawing group influences the electronic distribution of the entire molecule.

A key structural aspect of 4-quinolones is their existence in a tautomeric equilibrium between the keto form, 6-nitroquinolin-4(3H)-one, and the enol form, 6-nitro-4-hydroxyquinoline. Tautomers are constitutional isomers that readily interconvert, and the position of the equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents. nih.gov

For most simple 4-quinolones, the keto form is generally favored in the solid state and in polar solvents. researchgate.net However, the presence of the electron-withdrawing nitro group at the 6-position in 6-Nitroquinolin-4(3H)-one can be expected to impact this equilibrium. While specific experimental or computational studies on the tautomerism of 6-Nitroquinolin-4(3H)-one are not extensively documented in publicly available literature, general principles suggest that the electron-withdrawing nature of the nitro group could influence the acidity of the N-H proton and the relative stability of the two tautomeric forms.

Table 1: Tautomeric Forms of 6-Nitroquinolin-4(3H)-one

| Tautomeric Form | Chemical Structure | IUPAC Name |

| Keto Form | [Image of the keto form of 6-Nitroquinolin-4(3H)-one] | 6-Nitro-2,3-dihydroquinolin-4-one |

| Enol Form | [Image of the enol form of 6-Nitro-4-hydroxyquinoline] | 6-Nitroquinolin-4-ol |

Overview of Research Trajectories for 6-Nitroquinolin-4(3H)-one

While extensive research has been conducted on the broader class of quinolones, particularly fluoroquinolones, dedicated studies focusing solely on 6-Nitroquinolin-4(3H)-one appear to be limited. Much of the available research investigates derivatives of this core structure, utilizing it as a versatile intermediate for the synthesis of more complex molecules with potential biological activities.

One research direction involves the synthesis of derivatives of the closely related compound, 6-nitro-4-hydroxy-2-quinolone, for evaluation as antimicrobial agents. scholarsresearchlibrary.com These studies often involve modifications at various positions of the quinolone ring to explore structure-activity relationships. For instance, the synthesis of acryloyl and ethylidene derivatives has been reported, with some compounds showing moderate to good activity against bacterial and fungal strains. scholarsresearchlibrary.com

Another area of investigation involves the use of similar nitrated quinoline (B57606) structures as precursors for the development of compounds with other therapeutic applications. For example, research on 8-hydroxy-6-nitroquinoline, a regioisomer of the enol form of 6-Nitroquinolin-4(3H)-one, has explored its biochemical characteristics, including metal-chelating properties and inhibitory effects on various enzymes. srce.hr

The synthesis of derivatives of 6-nitroquinazolin-4(3H)-one, a compound with a similar bicyclic core containing an additional nitrogen atom, has also been a focus of research, particularly in the context of developing epidermal growth factor receptor (EGFR) inhibitors for anticancer therapy. nih.gov

Although direct research on 6-Nitroquinolin-4(3H)-one is not abundant, its structural features suggest its potential as a valuable scaffold in medicinal chemistry. The presence of the nitro group offers a handle for further chemical modifications, and the quinolone core is a well-established pharmacophore. Future research could focus on the synthesis and biological evaluation of a wider range of derivatives of 6-Nitroquinolin-4(3H)-one to fully explore its therapeutic potential.

Structure

3D Structure

Properties

Molecular Formula |

C9H6N2O3 |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

6-nitro-3H-quinolin-4-one |

InChI |

InChI=1S/C9H6N2O3/c12-9-3-4-10-8-2-1-6(11(13)14)5-7(8)9/h1-2,4-5H,3H2 |

InChI Key |

LNTXADAGZCZXGO-UHFFFAOYSA-N |

Canonical SMILES |

C1C=NC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 6 Nitroquinolin 4 3h One

Classical Synthetic Approaches to the 6-Nitroquinolin-4(3H)-one Core

The foundational methods for quinoline (B57606) synthesis, developed over a century ago, remain relevant in contemporary organic chemistry. These classical routes often involve the construction of the quinoline core through cyclization reactions of appropriately substituted aromatic precursors.

Ring Closure Reactions Utilizing Substituted Anilines

The most traditional and widely employed methods for quinoline synthesis involve the condensation and subsequent cyclization of substituted anilines with a three-carbon component. For the synthesis of 6-Nitroquinolin-4(3H)-one, the starting material of choice is typically p-nitroaniline.

One of the foremost methods in this category is the Gould-Jacobs reaction . This reaction involves the initial condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) to form an anilinomethylenemalonate intermediate. This intermediate then undergoes thermal cyclization to afford a 4-hydroxyquinoline derivative. wikipedia.orgablelab.eunih.gov Subsequent hydrolysis and decarboxylation would yield the desired quinolin-4-one. The use of p-nitroaniline in this reaction sequence would theoretically lead to the formation of 6-nitro-4-hydroxyquinoline, which exists in tautomeric equilibrium with 6-Nitroquinolin-4(3H)-one. wikipedia.orgablelab.eu

Another cornerstone of quinoline synthesis is the Conrad-Limpach-Knorr synthesis . This method involves the reaction of an aniline with a β-ketoester. wikipedia.orgsynarchive.comiipseries.org Depending on the reaction conditions (temperature), either a 4-quinolone (kinetic product) or a 2-quinolone (thermodynamic product) can be obtained. For the synthesis of 6-Nitroquinolin-4(3H)-one, p-nitroaniline is reacted with a β-ketoester, such as ethyl acetoacetate. The initial condensation forms an enamine or a Schiff base, which upon heating in a high-boiling solvent like diphenyl ether or Dowtherm A, undergoes cyclization to yield the corresponding 4-hydroxyquinoline. nih.gov A study by Harker et al. (1981) specifically describes the synthesis of 4-hydroxy-2-methyl-6-nitroquinoline using the Conrad-Limpach reaction between 4-nitroaniline (B120555) and ethyl acetoacetate. nih.gov

The Doebner-von Miller reaction offers another route, typically yielding substituted quinolines rather than quinolin-4-ones directly. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent. iipseries.orgwikipedia.orgjptcp.com By selecting the appropriate α,β-unsaturated aldehyde or ketone, this method can be adapted to produce 6-nitroquinolines from p-nitroaniline. While not a direct route to the 4-oxo derivative, the resulting 6-nitroquinoline (B147349) could potentially be functionalized at the 4-position in a subsequent step.

| Reaction Name | Aniline Precursor | Three-Carbon Component | Key Conditions | Product |

| Gould-Jacobs | p-Nitroaniline | Diethyl ethoxymethylenemalonate | Thermal cyclization | Ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate |

| Conrad-Limpach | p-Nitroaniline | Ethyl acetoacetate | High-temperature cyclization in a high-boiling solvent | 2-Methyl-6-nitroquinolin-4(3H)-one |

| Doebner-von Miller | p-Nitroaniline | α,β-Unsaturated carbonyl | Acid catalyst, oxidizing agent | Substituted 6-nitroquinoline |

Cyclization Strategies Involving Nitro-Substituted Nitrogen-Containing Precursors

An alternative to starting with a nitro-substituted aniline is to employ a precursor that already contains a nitro group and is primed for cyclization. A prominent example of this strategy is the reductive cyclization of 2'-nitrochalcones . Chalcones are α,β-unsaturated ketones, and when a nitro group is present at the 2'-position of the phenyl ring attached to the carbonyl group, reductive conditions can induce cyclization to form a quinoline ring.

This transformation is typically achieved using a reducing agent that can selectively reduce the nitro group to an amino group in situ. The newly formed amino group then undergoes an intramolecular Michael addition to the α,β-unsaturated system, followed by dehydration to yield the quinolone. A variety of reducing systems have been employed for this purpose, including tin(II) chloride, iron in acetic acid, and catalytic hydrogenation. More recently, methods utilizing carbon monoxide surrogates like formic acid in the presence of a palladium catalyst have been developed, offering a milder and more efficient approach. mdpi.comresearchgate.net By starting with a chalcone that has a nitro group in the appropriate position on the other aromatic ring, this method can be adapted to synthesize 6-nitroquinolin-4(3H)-one derivatives.

Modifications and Functionalization of Existing Quinoline Frameworks

Instead of building the 6-nitroquinolin-4(3H)-one core from acyclic precursors, it is also possible to introduce the nitro group onto a pre-existing quinolin-4(3H)-one or 4-hydroxyquinoline scaffold. This is typically achieved through an electrophilic aromatic substitution reaction, specifically nitration .

The nitration of quinolin-4(3H)-one or its tautomer, 4-hydroxyquinoline, can be accomplished using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the quinoline ring. The hydroxyl/oxo group at the 4-position and the fused benzene (B151609) ring direct the electrophilic attack to the 6- and 8-positions. The regioselectivity can be influenced by the reaction conditions. Studies on the nitration of 4-hydroxyquinoline have shown that the reaction proceeds to give a mixture of nitro-substituted products, with the 6-nitro and 8-nitro isomers being prominent. Careful control of the reaction conditions is necessary to achieve selective formation of the desired 6-nitro isomer.

Modern Synthetic Techniques for 6-Nitroquinolin-4(3H)-one Synthesis

In recent years, the field of organic synthesis has seen the development of more efficient, selective, and environmentally benign methodologies. These modern techniques have also been applied to the synthesis of quinoline derivatives, including 6-Nitroquinolin-4(3H)-one.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized organic synthesis, and the construction of quinoline rings is no exception. Palladium and copper catalysts, in particular, have been extensively used in a variety of cross-coupling and cyclization reactions to form the quinoline core.

Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, can be employed to construct precursors for quinolone synthesis. For instance, a palladium-catalyzed carbonylative cyclization of an appropriately substituted o-nitroalkyne with an aniline can lead to the formation of a quinolone. mdpi.com While specific examples for the direct synthesis of 6-Nitroquinolin-4(3H)-one are not abundant, the versatility of palladium catalysis allows for the design of synthetic routes starting from readily available materials. For example, a palladium-catalyzed process for the synthesis of 6-hydroxyquinolin-4(1H)-one has been reported, which could potentially be adapted. researchgate.net

Copper-catalyzed reactions have also emerged as powerful tools for C-N and C-C bond formation. Copper-catalyzed domino reactions of enaminones with 2-halobenzaldehydes have been shown to produce quinoline derivatives. rsc.org By using a nitro-substituted enaminone or benzaldehyde, this methodology could be tailored for the synthesis of 6-Nitroquinolin-4(3H)-one. Copper-catalyzed multicomponent reactions have also been developed for the synthesis of substituted 4-quinolones in aqueous media, highlighting the potential for more environmentally friendly processes. researchgate.net

| Catalyst | Reaction Type | Starting Materials (General) | Potential for 6-Nitroquinolin-4(3H)-one |

| Palladium | Carbonylative Cyclization | o-nitroalkynes, anilines | Use of p-nitroaniline or a nitro-substituted alkyne |

| Copper | Domino Reaction | Enaminones, 2-halobenzaldehydes | Use of nitro-substituted starting materials |

| Copper | Multicomponent Reaction | 3-(2-halophenyl)-3-oxopropanes, aldehydes, ammonia | Use of a nitro-substituted phenylpropanoate |

Green Chemistry Approaches to 6-Nitroquinolin-4(3H)-one Production

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have become increasingly important in chemical synthesis. These principles have been applied to the synthesis of quinolines and quinolones, offering more sustainable alternatives to traditional methods.

Microwave-assisted synthesis has been shown to significantly accelerate many organic reactions, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating. The Gould-Jacobs reaction, for example, can be performed under microwave irradiation, which can enhance the rate of the thermal cyclization step. ablelab.eursc.org This technique can be particularly beneficial for reactions that typically require high temperatures and long reaction times, such as the Conrad-Limpach synthesis. Microwave-assisted multicomponent reactions for the synthesis of quinoline derivatives have also been reported, offering a rapid and efficient route to these compounds. mdpi.com

Solvent-free synthesis is another key aspect of green chemistry, as it eliminates the environmental and economic costs associated with solvent use and disposal. Several methods for the synthesis of quinolines and quinolones under solvent-free conditions have been developed. researchgate.net These reactions are often carried out by grinding the reactants together, sometimes with a solid catalyst, or by heating the neat reaction mixture. For example, the synthesis of quinoline derivatives has been achieved under solvent-free conditions using various catalysts, demonstrating the feasibility of this environmentally friendly approach.

Microwave-Assisted and Sonochemical Syntheses

Modern synthetic chemistry increasingly employs energy sources like microwave irradiation and ultrasound to enhance reaction efficiency, reduce reaction times, and improve yields.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis utilizes microwave energy to heat reactions directly and efficiently. This technique has been successfully applied to the synthesis of various heterocyclic scaffolds, including quinoline and quinazolinone derivatives. nih.govmdpi.comnih.gov For the synthesis of 6-nitro-substituted quinazolinones, which are structurally related to 6-nitroquinolin-4(3H)-one, microwave irradiation has been shown to significantly shorten reaction times compared to conventional heating methods. researchgate.netresearchgate.net For instance, the nitration of 2-chloromethylquinazoline-4(3H)-one derivatives to regioselectively yield 6-nitro compounds can be performed efficiently under microwave activation. nih.gov The key advantages of this method include rapid heating, which often leads to cleaner reactions with fewer side products, and the ability to perform reactions in sealed vessels, allowing for temperatures above the solvent's boiling point.

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Hantzsch Condensation for Tetrahydrobenzo[g]quinolines | 4 hours | ~10-15 minutes | Often higher yields | mdpi.com |

| Synthesis of Quinoline-fused 1,4-benzodiazepines | Several hours | ~5-10 minutes | Excellent yields (92–97%) | nih.gov |

| Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one | N/A | 4 minutes | High yield (81%) | researchgate.net |

Sonochemical Syntheses: Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The phenomenon responsible for this is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized hot spots with extremely high temperatures and pressures. While specific literature on the direct sonochemical synthesis of 6-Nitroquinolin-4(3H)-one is limited, this method has been effectively used for synthesizing other nitrogen-containing heterocycles. nih.gov For example, the reduction of a nitro group on a 6-nitroquinazolin-4-one derivative has been successfully carried out under ultrasonic irradiation. asianpubs.org The application of sonochemistry could potentially offer a green and efficient alternative for steps involved in the synthesis of 6-Nitroquinolin-4(3H)-one, promoting faster reaction rates at lower bulk temperatures.

Flow Chemistry Applications in 6-Nitroquinolin-4(3H)-one Synthesis

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, particularly in terms of safety, scalability, and control. europa.eu

The synthesis of 6-Nitroquinolin-4(3H)-one often involves nitration, a highly exothermic and potentially hazardous reaction. europa.eu Flow chemistry is exceptionally well-suited for managing such processes. europa.eu The high surface-area-to-volume ratio of flow reactors allows for superior heat dissipation, mitigating the risk of thermal runaways. europa.eu This precise temperature control can lead to cleaner reactions and higher purity products.

Key benefits of applying flow chemistry to this synthesis include:

Enhanced Safety: Small reaction volumes at any given time significantly reduce the risks associated with hazardous reagents and exothermic reactions like nitration. europa.eu

Precise Control: Parameters such as temperature, pressure, and residence time can be controlled with high precision, allowing for fine-tuning of the reaction to maximize yield and minimize impurities. nih.gov

Scalability: Scaling up production in a flow system is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward and safer than increasing the size of a batch reactor.

Automation: Flow systems can be automated for continuous production and real-time monitoring, improving reproducibility and efficiency. europa.eu

Photochemical reactions for synthesizing quinoline derivatives have also been successfully translated to continuous flow setups, overcoming limitations of batch photochemical processes and allowing for safer, more efficient production. acs.org

Regioselectivity and Stereoselectivity in 6-Nitroquinolin-4(3H)-one Synthesis

Regioselectivity: Regioselectivity is a critical consideration in the synthesis of 6-Nitroquinolin-4(3H)-one, specifically during the nitration step. The position of the incoming nitro group on the quinoline ring is determined by the electronic effects of the existing substituents. In the case of quinolin-4-one, the benzene ring is activated towards electrophilic aromatic substitution.

A thorough study on the nitration of tetrahydroquinoline, a related core structure, demonstrated that the regioselectivity of nitration is highly dependent on the reaction conditions and the presence or absence of a protecting group on the nitrogen atom. researchgate.net

Under acidic conditions, the nitrogen in the heterocyclic ring is often protonated, which deactivates the molecule towards electrophilic attack.

By using an N-protecting group, the system remains neutral, and the directing effects of the substituents guide the nitration. researchgate.net

Through careful selection of N-protecting groups and reaction conditions, it is possible to achieve total regioselectivity for nitration at the 6-position of the quinoline ring system. researchgate.net This control is crucial for ensuring the desired isomer, 6-Nitroquinolin-4(3H)-one, is produced as the major product. Computational studies have supported these experimental findings, helping to predict the most likely sites of substitution. researchgate.net

Stereoselectivity: The compound 6-Nitroquinolin-4(3H)-one is an achiral molecule. It possesses a plane of symmetry and lacks any stereocenters. Therefore, considerations of stereoselectivity (i.e., the preferential formation of one stereoisomer over another) are not applicable to its direct synthesis.

Purification and Isolation Strategies for 6-Nitroquinolin-4(3H)-one

The final stage of any synthetic pathway is the purification and isolation of the target compound in a high state of purity. For 6-Nitroquinolin-4(3H)-one, standard laboratory techniques are employed, tailored to its physical and chemical properties.

A general workflow for isolation and purification often involves the following steps:

Reaction Quenching and Precipitation: Upon completion, the reaction is typically cooled and may be quenched by pouring the mixture into ice water. This can cause the crude product to precipitate out of the solution. chemicalbook.com

Filtration: The solid precipitate is collected by filtration. For related quinazolinone syntheses, dilution with a solvent like acetone followed by filtration has been used to remove residual salts before further workup. mdpi.com

Solvent Extraction: If the product does not precipitate, or for further purification, liquid-liquid extraction is used. The aqueous mixture is extracted with an immiscible organic solvent, such as ethyl acetate (B1210297). The organic layers are then combined. chemicalbook.com

Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) to remove residual water. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude solid product. chemicalbook.com

Chromatography: The most common method for final purification is column chromatography. The crude product is dissolved in a minimum amount of solvent and loaded onto a stationary phase, such as silica (B1680970) gel or basic alumina. A solvent system, often a mixture of ethyl acetate and hexane, is used as the eluent to separate the desired product from any remaining starting materials or byproducts. chemicalbook.com

Crystallization: The final step to obtain a highly pure product is often crystallization from an appropriate solvent, such as ethanol (B145695) or acetic acid. nih.gov

The purity of the final compound is typically confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 6 Nitroquinolin 4 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of molecular structures. The analysis of 1H, 13C, and multidimensional NMR spectra provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the 6-Nitroquinolin-4(3H)-one molecule.

1H NMR Spectroscopic Characterization of 6-Nitroquinolin-4(3H)-one

The 1H NMR spectrum of 6-Nitroquinolin-4(3H)-one is expected to exhibit distinct signals corresponding to the protons of the quinolone ring system. The chemical shifts are influenced by the electronic effects of the carbonyl group, the ring nitrogen, and the strongly electron-withdrawing nitro group at the C6 position. The predicted 1H NMR data in a solvent like DMSO-d6 are presented in Table 1.

The N-H proton is anticipated to appear as a broad singlet at a downfield chemical shift, characteristic of amide protons. The protons on the pyridone ring, H-2 and H-3, would likely appear as doublets due to their coupling to each other. In the benzenoid ring, the nitro group at C6 dramatically influences the chemical shifts of the adjacent protons. H-5, being ortho to the nitro group, is expected to be the most deshielded aromatic proton, appearing as a doublet. H-7, also ortho to the nitro group, will also be significantly deshielded and appear as a doublet of doublets due to coupling with both H-5 and H-8. The H-8 proton, being furthest from the nitro group's deshielding effect in the benzene (B151609) ring, would appear at a relatively more upfield position as a doublet.

Table 1: Predicted 1H NMR Data for 6-Nitroquinolin-4(3H)-one

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.8 | d | ~7.5 |

| H-3 | ~6.2 | d | ~7.5 |

| H-5 | ~8.6 | d | ~2.5 |

| H-7 | ~8.3 | dd | ~9.0, 2.5 |

| H-8 | ~7.6 | d | ~9.0 |

| N-H | ~12.0 | br s | - |

13C NMR Spectroscopic Characterization of 6-Nitroquinolin-4(3H)-one

The 13C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C-4) is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm for 4-quinolones. researchgate.netchemrxiv.org The carbons directly attached to the nitro group (C-6) and in its vicinity will also show significant shifts. The predicted 13C NMR data are summarized in Table 2.

The presence of the electron-withdrawing nitro group is expected to deshield C-6 and, to a lesser extent, the other carbons of the benzenoid ring. The quaternary carbons, C-4a, C-8a, and C-6, can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by the absence of direct correlation in a 2D HMQC spectrum.

Table 2: Predicted 13C NMR Data for 6-Nitroquinolin-4(3H)-one

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~140 |

| C-3 | ~110 |

| C-4 | ~177 |

| C-4a | ~125 |

| C-5 | ~122 |

| C-6 | ~145 |

| C-7 | ~128 |

| C-8 | ~118 |

| C-8a | ~142 |

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural Assignment

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. Key expected correlations include a cross-peak between H-2 and H-3, and in the aromatic region, between H-7 and H-8, as well as between H-7 and H-5 (for long-range coupling). srce.hr

HMQC (Heteronuclear Multiple Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated carbons (C-2, C-3, C-5, C-7, and C-8) by linking their chemical shifts to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structural elucidation as it shows correlations between protons and carbons that are two or three bonds away. Expected key HMBC correlations for 6-Nitroquinolin-4(3H)-one would include:

H-2 to C-3, C-4, and C-8a

H-5 to C-4a, C-7, and C-6

H-8 to C-6, C-7, and C-4a

N-H to C-2, C-4, and C-8a

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For 6-Nitroquinolin-4(3H)-one, NOESY could show correlations between H-5 and H-4a (if there is a proton at C-4a, which is not the case here, but illustrates the principle) or between protons on adjacent rings, helping to confirm the regiochemistry and conformation. A key expected correlation would be between H-5 and the proton at H-2 of the pyridone ring, confirming their spatial relationship. srce.hr

Variable Temperature NMR Studies on Conformational Dynamics

While the 4(3H)-quinolone tautomer is known to be predominant, variable temperature (VT) NMR studies could provide insights into any potential dynamic processes, such as the tautomeric equilibrium between the keto and the enol (4-hydroxyquinoline) forms. chemrxiv.org By acquiring NMR spectra at different temperatures, it would be possible to observe any changes in chemical shifts or the appearance of new signals that might indicate a shift in the tautomeric equilibrium. However, given the established stability of the keto form for similar quinolones, significant changes might only be observable at elevated temperatures. researchgate.net

Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Vibrational Band Assignments in 6-Nitroquinolin-4(3H)-one

The IR and Raman spectra of 6-Nitroquinolin-4(3H)-one would be characterized by absorption bands corresponding to the vibrations of its key functional groups. A predicted assignment of the major vibrational bands is presented in Table 3.

The most prominent band in the IR spectrum is expected to be the C=O stretching vibration of the ketone group in the quinolone ring, typically appearing in the region of 1630-1680 cm-1. The N-H stretching vibration of the amide group would be observed as a broad band in the high-frequency region (3200-3400 cm-1). The nitro group has two characteristic strong stretching vibrations: an asymmetric stretch (around 1500-1560 cm-1) and a symmetric stretch (around 1300-1370 cm-1). The aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions. Raman spectroscopy would be complementary, with the aromatic ring vibrations and the symmetric nitro stretch often showing strong signals. nih.govnih.govresearchgate.net

Table 3: Predicted Vibrational Band Assignments for 6-Nitroquinolin-4(3H)-one

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretching |

| ~3100-3000 | Aromatic C-H stretching |

| ~1660 | C=O stretching (amide I) |

| ~1610, 1580, 1480 | Aromatic C=C stretching |

| ~1540 | Asymmetric NO₂ stretching |

| ~1350 | Symmetric NO₂ stretching |

| ~1400 | C-N stretching |

| ~850 | C-N (NO₂) stretching |

| ~800-900 | Aromatic C-H out-of-plane bending |

Application of IR and Raman Spectroscopy for Polymorphic Characterization

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the solid state, is a critical aspect of materials science and pharmaceutical development. sci-hub.st Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, stability, and bioavailability. azom.com Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, serves as a powerful, non-destructive tool for identifying and differentiating between these polymorphic forms. sci-hub.stamericanpharmaceuticalreview.com

The underlying principle for this application is that the vibrational modes of a molecule are sensitive to its immediate environment. In a crystal lattice, intermolecular interactions can lead to distortions in molecular symmetry and coupling of vibrations between adjacent molecules. americanpharmaceuticalreview.com These effects manifest as discernible differences in the IR and Raman spectra of different polymorphs. americanpharmaceuticalreview.com Variations may be observed in the position (frequency), intensity, and shape of the vibrational bands. americanpharmaceuticalreview.com

For a compound like 6-nitroquinolin-4(3H)-one, key vibrational modes would be associated with the quinolone core, the nitro group (–NO₂), and the keto group (C=O). For instance, nitration of 4-hydroxyquinolines to yield 6-nitro-4-hydroxy-2-quinolone derivatives shows characteristic IR peaks for the hydroxyl (OH), aromatic C-H, carbonyl (C=O), and nitro (NO₂) groups. scholarsresearchlibrary.com Specifically, in a related compound, 3-acetyl-4-hydroxy-1-methyl-6-nitro-(2H)-quinolinone, the IR spectrum (KBr) shows bands at 3425 cm⁻¹ (OH), 3083 cm⁻¹ (aromatic C-H), 1689 and 1628 cm⁻¹ (C=O), and 1530 cm⁻¹ (NO₂). scholarsresearchlibrary.com

Raman spectroscopy offers complementary information. Due to different selection rules, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. sci-hub.st The low-frequency region of the Raman spectrum (typically below 200 cm⁻¹) is particularly sensitive to lattice vibrations and thus highly informative for distinguishing polymorphs. spectroscopyonline.com

While specific polymorphic studies on 6-nitroquinolin-4(3H)-one are not extensively detailed in the available literature, the principles of IR and Raman spectroscopy provide a robust framework for such investigations. By comparing the spectra of different crystalline batches, one could identify unique spectral fingerprints for each polymorph, enabling qualitative identification and quantitative analysis of polymorphic mixtures. americanpharmaceuticalreview.com

Table 1: General Application of Vibrational Spectroscopy for Polymorphs

| Spectroscopic Technique | Principle | Information Gained |

|---|---|---|

| Infrared (IR) Spectroscopy | Absorption of infrared radiation corresponding to molecular vibrations. | Provides a "fingerprint" spectrum based on functional groups and is sensitive to changes in hydrogen bonding and molecular conformation between polymorphs. americanpharmaceuticalreview.com |

| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing information on vibrational modes. | Complements IR spectroscopy, particularly strong for non-polar bonds. The low-frequency region is highly sensitive to crystal lattice vibrations, making it ideal for differentiating polymorphs. spectroscopyonline.com |

Mass Spectrometric Elucidation of 6-Nitroquinolin-4(3H)-one

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). researchgate.net This precision allows for the determination of the elemental composition of a molecule, as the exact mass of an ion is unique to its specific combination of atoms. researchgate.net For 6-nitroquinolin-4(3H)-one, with a molecular formula of C₉H₆N₂O₃, the theoretical exact mass can be calculated.

Table 2: Illustrative HRMS Data for Related Nitroquinolone Compounds

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| 3-chloro-2-heptyl-6-nitroquinolin-4(1H)-one | C₁₆H₂₀ClN₂O₃ | 323.11570 | 323.11600 | rsc.org |

The fragmentation of a molecule in a mass spectrometer provides a roadmap of its chemical structure. Soft ionization techniques like electrospray ionization (ESI) typically produce an intact protonated molecule [M+H]⁺, which can then be induced to fragment. lifesciencesite.com

For 6-nitroquinolin-4(3H)-one, several characteristic fragmentation pathways can be proposed based on the fragmentation behavior of related fused nitrogen-containing heterocycles. nih.gov Common fragmentation patterns involve the loss of small, stable neutral molecules.

Loss of the Nitro Group: A primary fragmentation pathway would likely involve the loss of the nitro group. This can occur either as a loss of NO₂ (46 Da) or through a rearrangement and loss of NO (30 Da) or HNO₂ (47 Da). The fragmentation of related nitro-substituted pyridazino-quinolines shows a characteristic loss of the nitro group. nih.gov

Loss of Carbon Monoxide (CO): The quinolone structure contains a carbonyl group, and the loss of a neutral CO molecule (28 Da) is a very common fragmentation pathway for such compounds.

Ring Cleavage: More energetic fragmentation can lead to the cleavage of the heterocyclic ring system itself. For example, pyridazino-indoles and pyridazino-quinolines exhibit cross-ring fragmentation, providing further structural detail. nih.gov

The exact fragmentation pattern will depend on the ionization conditions (e.g., ESI, chemical ionization) and the energy applied for fragmentation (collision-induced dissociation, CID). nih.gov

Tandem mass spectrometry, or MS/MS, is a powerful technique used to confirm the structure of a compound by establishing relationships between precursor and product ions. uab.edu In an MS/MS experiment, a specific ion (the precursor ion), typically the protonated molecule [M+H]⁺, is selected in the first stage of mass analysis. This selected ion is then fragmented, and the resulting product ions are analyzed in a second stage of mass analysis. uab.edu

For 6-nitroquinolin-4(3H)-one, an MS/MS experiment would proceed as follows:

Precursor Ion Selection: The [M+H]⁺ ion of 6-nitroquinolin-4(3H)-one (m/z 191.04) would be isolated.

Fragmentation: The isolated precursor ion would be subjected to collision-induced dissociation (CID).

Product Ion Analysis: The resulting product ions would be mass-analyzed.

X-ray Crystallography of 6-Nitroquinolin-4(3H)-one and its Cocrystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.

While a specific crystal structure determination for 6-nitroquinolin-4(3H)-one is not available in the reviewed literature, the crystal structure of its isomer, 6-nitroquinazolin-4(3H)-one , provides valuable insights into the potential structural features. nih.gov It is crucial to note that quinazoline has a nitrogen atom at position 3, whereas quinoline (B57606) has a carbon at this position, which will lead to differences in structure and hydrogen bonding capabilities.

In the crystal structure of 6-nitroquinazolin-4(3H)-one, the molecules form hydrogen-bonded dimers through N—H···O interactions. nih.gov These dimers are further connected by weak intermolecular C—H···N and C—H···O hydrogen bonds, resulting in a layered structure. nih.gov This type of hydrogen-bonded network is a common feature in the crystal packing of N-heterocyclic compounds. It is plausible that 6-nitroquinolin-4(3H)-one would also exhibit significant hydrogen bonding involving the N-H group and the carbonyl oxygen, potentially forming similar dimeric or catemeric structures.

The study of cocrystals, which are crystalline solids containing two or more different molecules in the same crystal lattice, is also an area of significant interest. The formation of cocrystals can alter the physicochemical properties of a compound. X-ray crystallography is the primary tool for characterizing the structure of cocrystals, revealing the specific intermolecular interactions, such as hydrogen bonds and π–π stacking, that hold the components together. chemrxiv.org Although no cocrystal structures of 6-nitroquinolin-4(3H)-one have been reported, this remains a viable strategy for modifying its solid-state properties.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 6-Nitroquinolin-4(3H)-one |

| 3-acetyl-4-hydroxy-6-nitro-(2H)-quinolinone |

| 3-chloro-2-heptyl-6-nitroquinolin-4(1H)-one |

| 3-iodo-2-heptyl-6-nitroquinolin-4(1H)-one |

Intermolecular Interactions and Hydrogen Bonding Networks in the Solid State

The solid-state arrangement of 6-Nitroquinolin-4(3H)-one is significantly influenced by a network of intermolecular forces, primarily hydrogen bonds. The molecule possesses key functional groups capable of participating in these interactions: the N-H group in the pyridinone ring acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the oxygen atoms of the nitro group (-NO2) serve as potent hydrogen bond acceptors.

In closely related structures, such as 6-nitroquinazolin-4(3H)-one, the crystal lattice is organized through the formation of hydrogen-bonded dimers. nih.gov These dimers are established via strong N—H⋯O interactions between the N-H donor of one molecule and the carbonyl oxygen acceptor of a neighboring molecule. nih.gov It is highly probable that 6-Nitroquinolin-4(3H)-one adopts a similar dimeric motif.

The following table summarizes the potential hydrogen bonding interactions in the solid state of 6-Nitroquinolin-4(3H)-one, based on analysis of its functional groups and data from analogous compounds.

| Donor | Acceptor | Type of Interaction | Potential Role in Crystal Structure |

| N-H | C=O | Strong Hydrogen Bond | Formation of primary dimeric synthons |

| C-H (aromatic) | O (nitro) | Weak Hydrogen Bond | Linking dimers into extended networks |

| C-H (heterocyclic) | O (carbonyl) | Weak Hydrogen Bond | Further stabilization of the crystal lattice |

| C-H (aromatic) | N (quinoline) | Weak Hydrogen Bond | Contribution to the overall packing efficiency |

| π (quinoline ring) | π (quinoline ring) | π-π Stacking | Stabilization of layered structures |

This table is constructed based on the functional groups present in 6-Nitroquinolin-4(3H)-one and published data on analogous quinolinone structures.

Crystal Engineering Principles Applied to 6-Nitroquinolin-4(3H)-one

Crystal engineering provides a framework for designing solid-state structures with desired physical and chemical properties by understanding and controlling intermolecular interactions. researchgate.netiucr.org For 6-Nitroquinolin-4(3H)-one, its molecular structure offers several handles for the application of crystal engineering principles.

The primary tools for engineering the crystal structure of this compound are its strong and weak hydrogen bonding capabilities. The predictable N—H⋯O hydrogen bond that forms a centrosymmetric dimer is a robust supramolecular synthon. This reliability allows for the rational design of co-crystals. By introducing a second molecule (a co-former) that can compete with or complement the existing hydrogen bonding sites, it is possible to create new crystalline forms with altered properties such as solubility and stability. iucr.org

For instance, co-formers containing strong hydrogen bond donors (e.g., carboxylic acids) or acceptors (e.g., pyridines) could be used to disrupt the self-assembly of 6-Nitroquinolin-4(3H)-one and form new hydrogen-bonded networks. The nitro group, with its two oxygen acceptors, provides an additional site for interaction with hydrogen bond donors.

Furthermore, the planar quinoline ring system is susceptible to π-π stacking interactions. mdpi.com The electronic nature of the aromatic system, influenced by the electron-withdrawing nitro group, can be modulated to tune these stacking interactions. Introducing other aromatic molecules can lead to the formation of hetero-supramolecular synthons, where different aromatic rings stack in a specific arrangement. researchgate.net The interplay between hydrogen bonding and π-stacking will ultimately determine the final crystal packing. By carefully selecting co-formers, it may be possible to engineer structures with specific packing motifs, leading to materials with tailored optical or electronic properties. rsc.org

UV-Vis Spectroscopic Investigations of 6-Nitroquinolin-4(3H)-one

UV-Vis spectroscopy is a valuable technique for probing the electronic structure of molecules. The absorption of ultraviolet and visible light by 6-Nitroquinolin-4(3H)-one corresponds to the excitation of electrons from lower energy orbitals to higher energy orbitals.

Electronic Transitions and Chromophoric Analysis of the Quinolinone System

The UV-Vis absorption spectrum of 6-Nitroquinolin-4(3H)-one is dominated by electronic transitions within the aromatic quinolinone system. The key chromophores in the molecule are the fused aromatic rings, the carbonyl group (C=O), and the nitro group (-NO2). The interaction and conjugation between these groups give rise to characteristic absorption bands.

The spectrum is expected to show absorptions corresponding to two main types of electronic transitions:

π → π* transitions: These are typically high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system. The extended π-system of the quinolinone core, further extended by the nitro group, will result in these transitions occurring at relatively long wavelengths.

n → π* transitions: These are generally lower-intensity absorptions resulting from the excitation of non-bonding electrons (from the oxygen atoms of the carbonyl and nitro groups, and the nitrogen of the quinoline ring) to antibonding π* orbitals. These transitions are often observed as shoulders on the more intense π → π* bands.

The presence of the nitro group, a strong electron-withdrawing group, in conjugation with the quinolinone ring system, which contains electron-donating and withdrawing components, creates a "push-pull" electronic environment. This intramolecular charge transfer (ICT) character can lead to a significant red-shift (bathochromic shift) of the absorption bands compared to the unsubstituted quinolinone. rsc.org

Solvent Effects on UV-Vis Absorption and Emission Spectra

The position and intensity of the UV-Vis absorption bands of 6-Nitroquinolin-4(3H)-one can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This effect is particularly pronounced for molecules with a significant change in dipole moment upon electronic excitation, which is expected for this compound due to its ICT character.

In general, for π → π* transitions, an increase in solvent polarity will lead to a bathochromic (red) shift of the absorption maximum. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. Conversely, for n → π* transitions, an increase in solvent polarity typically causes a hypsochromic (blue) shift. This is due to the stabilization of the non-bonding electrons in the ground state by the polar solvent, which increases the energy required for excitation.

The following table presents UV-Vis absorption data for a related nitroquinoline derivative in methanol, which can serve as an illustrative example of the absorption regions for such compounds.

| Compound | Solvent | λmax (nm) (log ε) |

| 8-(tert-Butyl)-2-methyl-5-nitroquinoline | Methanol | 317 (4.02), 281 (3.94), 258 (4.00), 224 (4.66), 202 (4.61) |

| 8-(iso-Propyl)-2-methyl-5-nitroquinoline | Methanol | 321 (4.06), 225 (4.67), 202 (4.55) |

Data sourced from a study on nitroquinoline derivatives. mdpi.com

The emission spectra (fluorescence) of 6-Nitroquinolin-4(3H)-one and related compounds are also expected to exhibit solvatochromism. The energy of the emitted photons will depend on the extent of stabilization of the excited state by the solvent molecules. In polar solvents, the excited state is stabilized, leading to a lower energy emission and a red-shifted fluorescence spectrum. The study of solvent effects on both absorption and emission can provide valuable insights into the nature of the excited states and the electronic properties of the molecule. researchgate.net

Computational and Theoretical Investigations of 6 Nitroquinolin 4 3h One

Quantum Chemical Calculations

No specific DFT studies on the molecular geometry and electronic structure of 6-Nitroquinolin-4(3H)-one were found in the public domain.

There is no available research detailing the use of ab initio methods for the energy optimization and conformational analysis of 6-Nitroquinolin-4(3H)-one.

Data from FMO analysis, including HOMO-LUMO energies for 6-Nitroquinolin-4(3H)-one, is not present in the available scientific literature.

No studies concerning the EPS analysis of 6-Nitroquinolin-4(3H)-one to predict its reactivity have been published.

Molecular Dynamics (MD) Simulations

A search of scientific databases yielded no molecular dynamics simulation studies on the conformational dynamics of 6-Nitroquinolin-4(3H)-one in any solvent.

Protein-Ligand Docking Studies (Theoretical Modeling of Interaction)

Protein-ligand docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This modeling provides insights into the binding affinity and the nature of the interactions, which are crucial for drug design and discovery.

For 6-Nitroquinolin-4(3H)-one, docking studies can be hypothetically performed against various protein targets known to interact with quinolinone scaffolds, such as tyrosine kinases, dihydrofolate reductase (DHFR), and cyclooxygenase-2 (COX-2) researchgate.netnih.gov. Using molecular docking software like AutoDock Vina, the compound is placed into the binding site of the receptor, and its conformation is optimized to achieve the best energetic fit amazonaws.com.

The interactions are then analyzed to identify key binding modes. Typically, these interactions involve hydrogen bonds, hydrophobic interactions, and pi-stacking. For instance, the keto group and the N-H group of the quinolinone ring are potential hydrogen bond donors and acceptors. The nitro group can also participate in hydrogen bonding. The aromatic rings of the quinoline (B57606) core are likely to engage in pi-pi stacking or hydrophobic interactions with aromatic residues in the protein's active site.

The results of such studies are often quantified by a docking score, which estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction.

Table 1: Hypothetical Docking Scores and Interactions of 6-Nitroquinolin-4(3H)-one with Protein Targets

| Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Tyrosine Kinase | 1M17 | -8.5 | Met793, Leu718, Cys797 | Hydrogen Bond, Hydrophobic |

| DHFR | 6DE4 | -7.9 | Ile7, Phe31, Ile50 | Hydrophobic, Pi-Alkyl |

| COX-2 | 4COX | -8.1 | Arg120, Tyr355, Val523 | Hydrogen Bond, Pi-Sigma |

| BRD9 | 5I8V | -7.5 | Tyr106, Asn101 | Hydrogen Bond |

Note: The data in this table is hypothetical and for illustrative purposes.

Binding Energy Calculations for Hypothetical Receptors

Binding energy calculations provide a more quantitative prediction of the affinity between a ligand and its receptor. These calculations, often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), refine the results from initial docking studies.

The binding free energy (ΔG_bind) is a sum of various energy components, including van der Waals energy, electrostatic energy, and solvation energy. A more negative value for ΔG_bind signifies a stronger and more stable interaction between the ligand and the protein. These calculations can help in ranking potential drug candidates and understanding the energetic contributions of different types of interactions.

Table 2: Hypothetical Binding Energy Calculations for 6-Nitroquinolin-4(3H)-one

| Receptor | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_solv (kcal/mol) |

| Tyrosine Kinase | -45.6 | -55.2 | -20.8 | 30.4 |

| DHFR | -38.9 | -48.7 | -15.5 | 25.3 |

| COX-2 | -42.1 | -51.3 | -18.9 | 28.1 |

| BRD9 | -35.5 | -44.1 | -14.2 | 22.8 |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can aid in the structural elucidation and characterization of molecules.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. Theoretical calculations, typically using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the ¹H and ¹³C NMR chemical shifts nih.gov. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound nih.gov. The accuracy of these predictions has become a valuable tool in chemical analysis compchemhighlights.orgcompchemhighlights.orggithub.io.

For 6-Nitroquinolin-4(3H)-one, the electron-withdrawing effect of the nitro group and the carbonyl group, as well as the aromatic ring currents, will significantly influence the chemical shifts of the protons and carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Nitroquinolin-4(3H)-one

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Atom Position | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.25 | C-2 | 145.2 |

| H-3 | 6.80 | C-3 | 120.5 |

| H-5 | 8.50 | C-4 | 178.9 |

| H-7 | 7.95 | C-4a | 125.8 |

| H-8 | 7.60 | C-5 | 130.1 |

| N-H | 11.50 | C-6 | 148.3 |

| C-7 | 122.4 | ||

| C-8 | 118.9 | ||

| C-8a | 140.6 |

Note: The data in this table is hypothetical and based on typical values for similar structures.

Theoretical Vibrational Frequency Analysis for IR and Raman Spectra

Theoretical vibrational frequency analysis, also performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule rsc.org. This analysis helps in assigning the vibrational modes observed in experimental spectra to specific functional groups and molecular motions nih.govscirp.orgnih.gov. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors nih.gov.

Key vibrational modes for 6-Nitroquinolin-4(3H)-one would include the N-H stretch, C=O stretch, aromatic C-H stretches, and the symmetric and asymmetric stretches of the NO₂ group.

Table 4: Predicted Vibrational Frequencies for 6-Nitroquinolin-4(3H)-one

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

| N-H Stretch | 3450 | 3300-3500 |

| Aromatic C-H Stretch | 3100 | 3000-3100 |

| C=O Stretch | 1685 | 1650-1700 |

| C=C Aromatic Stretch | 1610, 1580 | 1500-1620 |

| NO₂ Asymmetric Stretch | 1540 | 1500-1560 |

| NO₂ Symmetric Stretch | 1355 | 1335-1370 |

Note: The data in this table is hypothetical and for illustrative purposes.

Reactivity Prediction and Reaction Mechanism Studies

Theoretical methods are also employed to predict the chemical reactivity of a molecule and to study potential reaction mechanisms.

Fukui Function Analysis for Electrophilic and Nucleophilic Attack Sites

Fukui function analysis is a concept derived from DFT that helps in identifying the most reactive sites in a molecule schrodinger.com. The Fukui functions, f(r)⁺ and f(r)⁻, indicate the change in electron density at a particular point when an electron is added or removed, respectively.

Site for Nucleophilic Attack: The site most susceptible to a nucleophilic attack is where f(r)⁺ is maximal. This corresponds to the atom that can best accommodate an additional electron (an electrophilic site) nih.gov.

Site for Electrophilic Attack: The site most susceptible to an electrophilic attack is where f(r)⁻ is maximal. This corresponds to the atom that can most easily donate electron density (a nucleophilic site) nih.gov.

For 6-Nitroquinolin-4(3H)-one, the presence of the electron-withdrawing nitro and carbonyl groups will create electron-deficient (electrophilic) centers, while the aromatic ring and the nitrogen atom will have regions of higher electron density (nucleophilic).

Table 5: Hypothetical Fukui Function Indices for Selected Atoms of 6-Nitroquinolin-4(3H)-one

| Atom | f⁺ (Susceptibility to Nucleophilic Attack) | f⁻ (Susceptibility to Electrophilic Attack) |

| C-2 | 0.085 | 0.015 |

| C-4 | 0.120 | 0.010 |

| C-5 | 0.045 | 0.095 |

| C-7 | 0.030 | 0.080 |

| O (carbonyl) | 0.025 | 0.110 |

| N (nitro) | 0.150 | 0.005 |

Note: The data in this table is hypothetical and for illustrative purposes. Higher values indicate greater reactivity for the specified type of attack.

Based on this hypothetical analysis, the nitrogen atom of the nitro group and the carbonyl carbon (C-4) are predicted to be the most likely sites for nucleophilic attack. Conversely, the carbonyl oxygen and positions C-5 and C-7 on the benzene (B151609) ring are predicted to be the most susceptible to electrophilic attack.

Transition State Calculations for Proposed Reaction Pathways

Methodologies for locating transition states are sophisticated and can be broadly categorized. A common approach involves an initial scan of the potential energy surface by systematically changing a key geometric parameter (e.g., a bond length or angle) to approximate the location of the transition state. Following this, more refined algorithms are used for precise optimization. Techniques such as the Nudged Elastic Band (NEB) method can find the minimum energy path between a known reactant and product, with the highest point on this path corresponding to the transition state. youtube.com Once a candidate transition state geometry is found, it is optimized, and a frequency calculation is performed to confirm its identity; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com Intrinsic Reaction Coordinate (IRC) calculations are then often performed to confirm that the located transition state correctly connects the desired reactants and products. pku.edu.cn

A theoretical study on the regioselective nitration of N-protected tetrahydroquinolines, a precursor scaffold to the quinolinone core, provides a pertinent example of this approach. researchgate.net In this study, Density Functional Theory (DFT) calculations at the B3LYP/6-31++G** level of theory were used to optimize the geometries of intermediates (σ complexes) and the transition states for the nitration at various positions on the aromatic ring. researchgate.net These calculations were performed for both neutral and N-protonated species in both the gas phase and in a condensed water phase to simulate reaction conditions. researchgate.net The computational results successfully explained the experimentally observed regioselectivity, demonstrating the predictive power of transition state calculations in understanding the reaction pathways leading to specific nitro-substituted quinoline derivatives. researchgate.net

Table 1: Common Computational Methods for Reaction Pathway Analysis

| Method/Technique | Purpose | Description |

| Density Functional Theory (DFT) | Electronic Structure Calculation | A quantum mechanical method used to calculate the electronic structure of molecules, providing energies and forces for geometry optimization. pku.edu.cnresearchgate.net |

| Geometry Optimization | Structure Determination | Finds the lowest energy arrangement of atoms for a stable molecule (minimum) or a transition state (first-order saddle point). researchgate.net |

| Frequency Calculation | Structure Characterization | Determines the vibrational frequencies of a molecule. A minimum has all real frequencies, while a transition state has exactly one imaginary frequency. youtube.compku.edu.cn |

| Nudged Elastic Band (NEB) | Minimum Energy Path Finding | An algorithm used to find the minimum energy path (MEP) between given initial and final states of a reaction. The highest point on the MEP is the transition state. youtube.com |

| Intrinsic Reaction Coordinate (IRC) | Pathway Confirmation | A calculation that follows the reaction path downhill from a transition state to connect it to the corresponding reactant and product minima. pku.edu.cn |

Analysis of Aromaticity and Electron Delocalization

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability and unique properties of certain cyclic, planar molecules with delocalized π-electrons. rsc.org It is not a directly measurable physical observable but is quantified through various computational indices based on structural, energetic, and magnetic criteria. rsc.org For 6-Nitroquinolin-4(3H)-one, an analysis of aromaticity and electron delocalization is crucial for understanding its stability, reactivity, and electronic properties. The molecule contains two fused rings: a benzene ring and a dihydropyridinone ring. The extent to which the π-electron system is delocalized across this bicyclic core is influenced by the electron-withdrawing nitro group (-NO₂) on the benzene ring and the carbonyl group (C=O) and lactam functionality within the heterocyclic ring.

Several computational tools are available to assess these properties:

Geometry-Based Indices: The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used index that evaluates aromaticity based on the degree of bond length equalization in a ring. A HOMA value of 1 indicates a fully aromatic system like benzene, while values approaching 0 suggest a non-aromatic, bond-alternating structure.

Electronic-Based Indices: These indices quantify the extent of electron sharing between atoms. The para-delocalization index (PDI), derived from Quantum Theory of Atoms in Molecules (QTAIM), measures π-electron delocalization between para-positioned carbons in a six-membered ring. mdpi.com Natural Bond Orbital (NBO) analysis can be used to study delocalization by examining the interactions between occupied and unoccupied orbitals, which correspond to resonance stabilization. rsc.org

Magnetic-Based Indices: The Nucleus-Independent Chemical Shift (NICS) is a popular magnetic criterion for aromaticity. It involves calculating the absolute magnetic shielding at the center of a ring. Large negative NICS values are characteristic of aromatic rings with diatropic ring currents, while positive values suggest antiaromaticity.

Electron Localization Function (ELF): This function provides a measure of electron localization in a molecule's real space. diva-portal.org Analysis of the ELF can reveal the nature of bonding and the degree of electron delocalization within the ring system.

Table 2: Selected Computational Indices for Aromaticity Assessment

| Index | Type | Basis of Calculation | Interpretation |

| HOMA | Geometric | Bond lengths | Value of 1 indicates high aromaticity; value near 0 indicates non-aromaticity. |

| PDI | Electronic | Electron delocalization between para-related atoms (AIM theory). mdpi.com | Higher values suggest greater π-electron delocalization and aromaticity. mdpi.com |

| NICS | Magnetic | Magnetic shielding at the ring center | Large negative values (e.g., -5 to -15 ppm) indicate aromaticity; positive values suggest antiaromaticity. |

| ELF | Electronic | Electron pair probability distribution | Analysis of basins and attractors reveals bonding patterns and delocalization. diva-portal.org |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational techniques used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govjddtonline.info These models are invaluable in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the structural features essential for a desired effect.

While specific QSAR studies for 6-Nitroquinolin-4(3H)-one are not prevalent, extensive research has been conducted on the closely related quinazoline-4(3H)-one scaffold, which serves as an excellent proxy. nih.govunar.ac.id These studies often employ 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

CoMFA: This method correlates the biological activity of a set of aligned molecules with their steric and electrostatic fields. The molecules are placed in a 3D grid, and the interaction energies with a probe atom are calculated at each grid point, generating the fields that serve as independent variables in a partial least squares (PLS) regression analysis. nih.govunar.ac.id

CoMSIA: This technique extends the CoMFA approach by calculating similarity indices at each grid point for additional physicochemical properties, typically including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, in addition to steric and electrostatic fields. This often provides a more detailed and interpretable model of the structure-activity relationship. nih.govunar.ac.id

The robustness and predictive power of a QSAR model are assessed through rigorous statistical validation. Key parameters include the squared correlation coefficient (R²) for the training set, the leave-one-out cross-validation coefficient (Q²), and the predictive squared correlation coefficient (R²pred) for an external test set. A statistically robust model will have high values for these parameters, indicating a strong correlation and good predictive ability. nih.gov For instance, in a 3D-QSAR study on quinazoline-4(3H)-one analogs as EGFR inhibitors, robust CoMFA and CoMSIA models were developed with strong internal and external validation statistics, demonstrating their utility in predicting the inhibitory activity of new compounds. nih.gov

Table 3: Statistical Parameters from a 3D-QSAR Study of Quinazoline-4(3H)-one Analogs nih.gov

| Model | R² (Correlation Coefficient) | Q² (Cross-validation Coefficient) | R²pred (Predictive Correlation) |

| CoMFA | 0.855 | 0.570 | 0.657 |

| CoMSIA | 0.895 | 0.599 | 0.681 |

These values indicate that the developed models have a high degree of statistical significance and predictive power for the dataset analyzed. nih.gov

Development of Molecular Descriptors for 6-Nitroquinolin-4(3H)-one Derivatives

The foundation of any QSAR/QSPR model is the use of molecular descriptors—numerical values that encode different aspects of a molecule's structure and properties. For a series of 6-Nitroquinolin-4(3H)-one derivatives, a wide range of descriptors would be calculated to capture the structural variations responsible for differences in their activity or properties. These descriptors can be classified into several categories.

1D Descriptors: These are the simplest descriptors, derived directly from the chemical formula, such as molecular weight, atom counts, and bond counts. nih.gov

2D Descriptors: These are calculated from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices (e.g., Wiener index, Kier & Hall connectivity indices), counts of specific structural fragments, and electrotopological state (E-state) indices which consider both electronic character and topology.

3D Descriptors: These descriptors are derived from the 3D coordinates of the molecule and describe its spatial properties. They include geometric parameters (e.g., molecular surface area, volume), steric descriptors, and the field-based descriptors used in CoMFA and CoMSIA (steric, electrostatic, hydrophobic, H-bond acceptor/donor fields). nih.govunar.ac.id

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of the molecule. Examples include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic partial charges.

The selection of appropriate descriptors is a critical step in building a predictive QSAR model. A large number of descriptors are typically calculated initially, and then statistical methods like principal component analysis (PCA) or genetic algorithms are used to select a smaller subset of relevant, non-correlated descriptors that best explain the variance in the observed activity. researchgate.net

Table 4: Classification and Examples of Molecular Descriptors

| Descriptor Class | Description | Examples for 6-Nitroquinolin-4(3H)-one Derivatives |

| 1D (Constitutional) | Based on molecular formula and atom counts. | Molecular Weight (MW), Number of Nitrogen Atoms, Number of Multiple Bonds (nBM). bg.ac.rs |

| 2D (Topological) | Based on 2D connectivity of atoms. | Connectivity Indices, Kappa Shape Indices, E-state Indices. |

| 3D (Geometric/Spatial) | Based on 3D molecular geometry. | Molecular Surface Area, Molecular Volume, Steric Fields (CoMFA), Hydrophobic Fields (CoMSIA). nih.gov |

| Quantum-Chemical | Based on electronic structure calculations. | HOMO/LUMO Energies, Dipole Moment, Partial Atomic Charges. |

In Silico Screening Methodologies for Design of New Analogs

In silico or virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of chemical compounds and identify those that are most likely to possess a desired biological activity. frontiersin.org Starting with a lead compound like 6-Nitroquinolin-4(3H)-one, these methodologies can be used to design and evaluate new analogs with potentially improved potency, selectivity, or pharmacokinetic profiles. Virtual screening approaches are generally divided into two main categories: ligand-based and structure-based methods. jddtonline.inforesearchgate.net

Ligand-Based Virtual Screening (LBVS): This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of other molecules that bind to the target.

QSAR-Based Screening: A validated QSAR model, developed as described in section 4.5, can be used to predict the biological activity of compounds in a virtual library. frontiersin.org The model acts as a filter, prioritizing compounds with high predicted activity for synthesis and experimental testing.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. A model can be generated based on the structure of 6-Nitroquinolin-4(3H)-one and other known active analogs. This pharmacophore is then used as a 3D query to search databases for molecules that match these spatial and chemical features. nih.gov

Similarity Searching: This method identifies new compounds based on their structural similarity to the lead compound, calculated using 2D fingerprints or 3D shape comparison.

Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or built using homology modeling.

Molecular Docking: This is the most common SBVS technique. It computationally simulates the binding process of a ligand (e.g., a designed analog of 6-Nitroquinolin-4(3H)-one) into the active site of a target protein. nih.gov Docking programs generate multiple possible binding poses and use scoring functions to rank them, predicting the binding affinity. This allows for the prioritization of compounds that are predicted to bind strongly and with a favorable orientation in the target's active site. nih.govnih.gov

The virtual screening process is often hierarchical, starting with rapid, less computationally intensive methods to filter large databases, followed by more rigorous and accurate methods like molecular docking and dynamic simulations for the most promising candidates. nih.gov

Table 5: Overview of In Silico Screening Methodologies

| Screening Type | Method | Principle | Requirements |

| Ligand-Based | QSAR Screening | A validated mathematical model predicts activity based on molecular descriptors. frontiersin.org | A robust and validated QSAR model for a set of active/inactive compounds. |

| Pharmacophore Searching | Searches for molecules matching a 3D arrangement of essential chemical features. nih.gov | A set of active molecules to derive the pharmacophore model. | |

| Structure-Based | Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand within a target's active site. nih.gov | 3D structure of the biological target protein. |

Reactivity, Chemical Transformations, and Derivatization of 6 Nitroquinolin 4 3h One

Reactions at the Nitro Group

The nitro group at the C6 position is the most reactive site for many chemical transformations, serving as a handle for introducing various other functional groups.

The reduction of the nitro group to a primary amine is a fundamental and widely utilized transformation, yielding 6-aminoquinolin-4(3H)-one. This product is a key intermediate for the synthesis of a wide range of derivatives. The conversion can be achieved through several methods, including catalytic hydrogenation and metal-acid reductions.

Catalytic hydrogenation is a common and clean method for this transformation. It typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide. google.com This method often proceeds under mild conditions with high yields and selectivity, avoiding the use of harsh reagents. Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst, offers an alternative that avoids the need for high-pressure hydrogen gas. researchgate.net

Chemical reduction using metals in acidic media is another robust method. A classic example is the use of stannous chloride (SnCl2) in concentrated hydrochloric acid, which is effective for reducing a variety of nitroarenes, including nitroquinolines, to their corresponding amino derivatives with yields of up to 86%. nih.gov Iron powder in acetic acid is another effective combination for the in-situ reduction of nitro groups followed by cyclization reactions. mdpi.com

| Method | Reagents & Catalyst | Typical Conditions | General Applicability |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂ | 1-4 atm H₂, Room temperature, Methanol/Ethanol (B145695) solvent | High yield, clean reaction, sensitive to other reducible groups. google.comrsc.org |

| Transfer Hydrogenation | Ammonium formate, Hydrazine hydrate, Pd/C | Reflux in alcohol solvent | Avoids high-pressure H₂, generally safe and efficient. researchgate.net |

| Metal/Acid Reduction | SnCl₂/HCl or Fe/AcOH | Elevated temperatures (50-100 °C) | Robust, tolerates various functional groups, but requires stoichiometric metal salts. nih.govmdpi.com |

While the nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr), it typically facilitates the displacement of a leaving group (like a halogen) at the ortho or para position. wikipedia.orgchemistrysteps.comyoutube.com However, in highly electron-deficient systems, the nitro group itself can act as the leaving group (as a nitrite (B80452) ion).